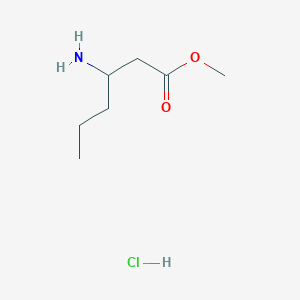

Methyl 3-aminohexanoate hydrochloride

描述

Methyl 3-aminohexanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and biological research applications. The compound is typically found in the form of a white powder and is known for its role in peptide synthesis and other organic reactions.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-aminohexanoate hydrochloride can be synthesized through the esterification of 3-aminohexanoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

化学反应分析

Types of Reactions: Methyl 3-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

Medicinal Chemistry

Methyl 3-aminohexanoate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in the formation of various bioactive molecules.

- Drug Synthesis : It serves as a precursor in the synthesis of antihypertensive agents and other therapeutic drugs. For instance, it is involved in creating dipine derivatives, which are used to treat cardiovascular diseases such as hypertension and angina pectoris. The synthesis process typically involves reactions with other chemical entities to form complex structures that exhibit therapeutic effects .

- Anticancer Activity : Recent studies have highlighted its potential in developing histone deacetylase inhibitors, which are being investigated for their anticancer properties. These inhibitors play a crucial role in regulating gene expression and can lead to apoptosis in cancer cells .

Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to act as a building block for constructing peptides.

- Solution-Phase Peptide Synthesis : The compound is employed in solution-phase methods where it can be incorporated into peptide chains. This application is particularly valuable for synthesizing peptides that require specific amino acid sequences for biological activity .

- Yield Optimization : Research has shown that using this compound can enhance the yield of peptide synthesis processes, making it a preferred choice among chemists working on peptide-based drugs .

Biochemical Research

In biochemical research, this compound serves as a versatile reagent.

- Enzyme Inhibition Studies : It has been used to investigate enzyme activity by acting as an inhibitor or substrate in various biochemical assays. This application aids researchers in understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes .

- Analytical Chemistry : The compound's properties make it suitable for use in analytical techniques such as chromatography and mass spectrometry, facilitating the identification and quantification of complex mixtures .

Table 1: Synthesis Applications of this compound

Case Study: Anticancer Activity Investigation

In a study published by the Journal of Medicinal Chemistry, this compound was incorporated into the design of novel histone deacetylase inhibitors. The results indicated that compounds derived from this intermediate exhibited significant anticancer activity against various cancer cell lines, demonstrating its utility in drug discovery .

作用机制

The mechanism of action of methyl 3-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. Additionally, its amino group can participate in various biochemical reactions, contributing to its biological activity.

相似化合物的比较

Methyl 6-aminohexanoate hydrochloride: Similar in structure but with the amino group located at the 6th position instead of the 3rd.

Methyl 4-aminobutyrate hydrochloride: A shorter chain analog with the amino group at the 4th position.

Ethyl 5-aminovalerate hydrochloride: An ethyl ester analog with the amino group at the 5th position.

Uniqueness: Methyl 3-aminohexanoate hydrochloride is unique due to the specific positioning of the amino group, which influences its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs.

生物活性

Methyl 3-aminohexanoate hydrochloride, also known as methyl (3R)-3-aminohexanoate hydrochloride, is a compound that has garnered interest in various fields of research due to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 179.65 g/mol

- CAS Number : 1217530-84-1

The compound contains an amino group that can participate in various biochemical reactions, enhancing its biological activity. It serves as an intermediate in the synthesis of peptides and other complex organic molecules, making it valuable in both chemical and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms are noted:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and substrates, facilitating biochemical reactions such as peptide bond formation.

- Biochemical Pathways : The compound participates in various metabolic pathways, influencing processes such as protein synthesis and enzyme regulation .

1. Pharmaceutical Research

This compound has been studied for its potential therapeutic effects. It is investigated as a building block for drug development, particularly in the synthesis of compounds aimed at treating neurological disorders such as neuropathic pain and epilepsy .

2. Biochemical Studies

The compound is utilized in research focusing on enzyme-substrate interactions and protein modifications. Its ability to act as a substrate for certain enzymes makes it a useful tool in studying biochemical pathways.

Case Study 1: Antinociceptive Effects

A study explored the antinociceptive effects of this compound in animal models. The results indicated that the compound exhibited significant pain-relieving properties, suggesting its potential application in pain management therapies .

Case Study 2: Neurological Applications

Research has shown that derivatives of this compound may enhance NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This finding supports further investigation into its role in cognitive enhancement and neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methyl 6-aminohexanoate hydrochloride | Used in peptide synthesis; potential therapeutic uses | Drug development |

| Methyl (3R)-3-aminohexanoate | Enzyme substrate; involved in metabolic pathways | Biochemical research |

| Methyl (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid | Treatment for neuropathic pain | Neurological disorders |

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing methyl 3-aminohexanoate hydrochloride, and how can purity be validated?

this compound is typically synthesized via esterification and subsequent hydrochlorination. For example, analogous procedures involve reacting the free base with HCl in a dioxane solution, followed by reduced-pressure concentration to isolate the hydrochloride salt . Purity validation often employs 1H-NMR (e.g., δ 9.00 ppm for amine protons) and HPLC (≥98% purity, as per industry standards for structurally similar compounds) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

- Respiratory protection : Use NIOSH/MSHA-certified respirators if aerosolization occurs.

- Skin/eye protection : Wear nitrile gloves and chemical safety goggles to prevent contact.

- Containment : Work in a fume hood to avoid inhalation exposure. Contaminated clothing must be laundered before reuse .

Q. How should researchers characterize the physicochemical properties of this compound?

Essential parameters include:

- Molecular formula and weight : Confirm via mass spectrometry (e.g., C₈H₁₆ClNO₂, MW ~193.67 g/mol).

- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents to guide reaction design.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance HCl reactivity during hydrochlorination .

- Stoichiometry : Adjust HCl equivalents to minimize unreacted amine.

- Temperature control : Room-temperature stirring (as in analogous syntheses) reduces side reactions .

- Workup : Use rotary evaporation under reduced pressure to prevent thermal degradation .

Q. What strategies resolve discrepancies in NMR data for this compound?

Contradictory NMR signals may arise from:

- Tautomerism : The amine group’s protonation state (free base vs. hydrochloride) shifts δ values. Confirm salt formation via D₂O exchange experiments.

- Impurities : Trace solvents (e.g., dioxane) or byproducts require gradient HPLC with UV detection (λ = 210–254 nm) .

Q. How does this compound function as a chiral building block in medicinal chemistry?

The compound’s stereocenter enables synthesis of bioactive molecules:

- Peptide mimetics : Coupling with carboxylic acids via EDC/HOBt chemistry.

- Enzyme inhibitors : Modulate selectivity by introducing substituents at the amino group (e.g., tert-butoxycarbonyl protection) .

Q. What are the stability considerations for long-term storage of this compound?

Stability is influenced by:

- Moisture : Store in desiccators (<5% humidity) to prevent hydrolysis.

- Temperature : –20°C in amber vials to avoid photodegradation.

- Oxygen : Argon/vacuum sealing minimizes oxidation of the amine group .

Q. Data-Driven Analysis

Q. How can researchers address conflicting toxicity reports for this compound?

Discrepancies may stem from:

- Purity variations : Impurities (e.g., residual solvents) affect toxicity. Validate via GC-MS.

- Assay models : In vitro (cell culture) vs. in vivo (rodent) studies require careful dose normalization.

- Exposure routes : Prioritize acute inhalation/ingestion protocols per OSHA guidelines .

Q. What analytical techniques differentiate this compound from its structural analogs?

Use:

- LC-MS/MS : Fragmentation patterns (e.g., m/z 156 for the free base).

- FT-IR : Amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry for absolute configuration .

Q. Application in Experimental Design

Q. How can this compound be incorporated into polymer-based drug delivery systems?

The ester group enables:

- Covalent conjugation : Link to poly(lactic-co-glycolic acid) (PLGA) via carbodiimide chemistry.

- Controlled release : Hydrolysis kinetics at physiological pH (7.4) can be tuned by modifying the ester’s alkyl chain .

属性

IUPAC Name |

methyl 3-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVZQNVLRNQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。